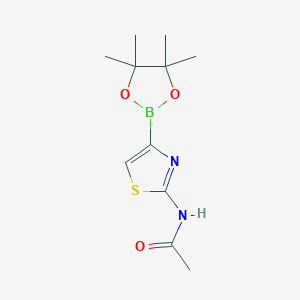![molecular formula C13H17BN2O2S B14852819 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester](/img/structure/B14852819.png)
2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester is a compound with the molecular formula C13H17BN2O2S and a molecular weight of 276.16 g/mol . This compound is part of the boronic acid ester family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the thiazole ring in its structure adds to its significance, as thiazole derivatives are commonly found in biologically active molecules .
Méthodes De Préparation
The synthesis of 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester typically involves the reaction of 2-Aminobenzo[D]thiazole with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making this method highly efficient and widely used in industrial settings .
Analyse Des Réactions Chimiques
2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of halogenated compounds.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate, and solvents such as ethanol or water . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester primarily involves its role as a boronic acid ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium complexes, followed by reductive elimination to form the desired carbon-carbon bond . The thiazole ring can also participate in various interactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester include:
2-Methylbenzo[D]thiazol-6-ylboronic acid pinacol ester: This compound has a similar structure but with a methyl group at the 6-position.
Thiazol-2-ylboronic acid pinacol ester: This compound lacks the amino group and has a simpler structure.
The uniqueness of this compound lies in its combination of the boronic acid ester and thiazole ring, which provides a versatile platform for various chemical reactions and applications .
Propriétés
Formule moléculaire |
C13H17BN2O2S |
|---|---|
Poids moléculaire |
276.2 g/mol |
Nom IUPAC |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H17BN2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-5-7-9-10(8)16-11(15)19-9/h5-7H,1-4H3,(H2,15,16) |
Clé InChI |
CPWNGXXCUJKMLA-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)


![4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852758.png)


![Methyl((7-methylimidazo[1,2-A]pyridin-3-YL)methyl)amine](/img/structure/B14852766.png)






